Delicious peptide

Description

Properties

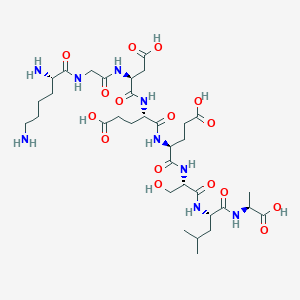

IUPAC Name |

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGRAOYMDDFOSM-FQJIPJFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57N9O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027510 | |

| Record name | Beefy meaty peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

847.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73984-05-1 | |

| Record name | Beefy meaty peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073984051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beefy meaty peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEEFY MEATY PEPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0DS1PZ2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Insulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discovery and subsequent isolation of insulin. The document details the initial experimental methodologies, the evolution of purification protocols, and the foundational understanding of the peptide's biological function. Quantitative data, where available from historical records, is presented to illustrate the challenges and breakthroughs of the early 20th century.

Historical Context and Initial Discovery

In the early 1920s, a team at the University of Toronto, comprising Frederick Banting, Charles Best, J.J.R. Macleod, and James Collip, successfully isolated a pancreatic extract capable of treating diabetes mellitus, a condition that was previously a fatal diagnosis.[1][2] The initial hypothesis, proposed by Banting, was that the digestive enzymes in the pancreas were destroying the internal secretion responsible for glucose metabolism during extraction attempts.[2][3]

The groundbreaking work began in May 1921, with Banting and Best conducting experiments on dogs.[2] Their initial success in lowering blood glucose in diabetic dogs using an extract from degenerated pancreases paved the way for the purification of this life-saving peptide hormone, later named insulin.

Experimental Protocols

The following sections detail the methodologies employed in the initial discovery and isolation of insulin. These protocols are reconstructed from historical accounts of the experiments conducted by Banting, Best, and Collip.

Induction of Pancreatic Degeneration and Initial Extraction (Banting and Best)

The primary challenge in isolating the internal secretion of the pancreas was preventing its destruction by the exocrine digestive enzymes. Banting's novel approach was to induce the degeneration of the exocrine tissue while leaving the islets of Langerhans, the site of insulin production, intact.

Experimental Workflow:

Workflow for the initial extraction of insulin by Banting and Best.

Methodology:

-

Surgical Procedure: In healthy dogs, the pancreatic ducts were surgically ligated. This procedure aimed to induce the degeneration of the acinar cells responsible for producing digestive enzymes, while preserving the islets of Langerhans.

-

Degeneration Period: The dogs were kept for a period of 7 to 10 weeks to allow for the atrophy of the exocrine pancreatic tissue.

-

Tissue Extraction: After the degeneration period, the atrophied pancreas was surgically removed.

-

Homogenization: The excised pancreas was minced and homogenized in ice-cold, acidified ethyl alcohol. The acidic environment helped to inactivate any remaining proteolytic enzymes.

-

Filtration: The homogenate was then filtered to remove cellular debris and connective tissue, resulting in a crude extract.

Purification of Insulin for Human Use (Collip)

The initial extracts prepared by Banting and Best, while effective in dogs, were too impure for safe human administration, causing sterile abscesses at the injection site. James Collip, a biochemist, joined the team and developed a purification protocol based on the differential solubility of insulin in varying concentrations of alcohol.

Experimental Workflow:

Workflow for the purification of insulin by James Collip.

Methodology:

-

Initial Precipitation: The crude pancreatic extract was treated with a high concentration of ethyl alcohol (approximately 95%) to precipitate the insulin and other proteins.

-

Fractional Precipitation: The precipitate was then re-dissolved in a slightly lower concentration of alcohol. By carefully adjusting the alcohol concentration, Collip could selectively precipitate impurities while keeping the insulin in solution.

-

Iterative Steps: This process of fractional precipitation was repeated multiple times, with each step yielding a purer preparation of insulin.

-

Final Product: The final purified insulin was a stable, injectable solution that was safe for human use.

Measurement of Biological Activity

The biological activity of the insulin extracts was assessed by measuring their effect on blood and urine glucose levels in diabetic animals and, later, in human patients.

Methodology:

-

Animal Model: Diabetes was surgically induced in dogs by pancreatectomy.

-

Blood Glucose Measurement: In the 1920s, blood glucose was measured using methods such as the Myers-Bailey modification of the Lewis-Benedict method. These were colorimetric assays that required a small blood sample.

-

Urine Glucose Measurement: The presence and quantity of glucose in the urine were determined using reagents like Benedict's solution, which changed color in the presence of reducing sugars.

Quantitative Data

Historical records of the early insulin experiments provide some quantitative data on the biological effects of the extracts. However, precise figures for yield and purity at each stage of the purification process are scarce. The initial yield from a single pancreas was known to be quite low.

Biological Activity of Early Insulin Extracts in Diabetic Dogs

The following table summarizes the observed effects of the initial pancreatic extracts on the blood glucose levels of pancreatectomized, diabetic dogs.

| Dog ID | Initial Blood Glucose (%) | Blood Glucose After Injection (%) | Time to Effect |

| Dog #410 | 0.20 | 0.12 | 1 hour |

| Dog #408 | 0.26 | 0.16 | 35 minutes |

| Dog #406 | 0.50 | 0.42 | 1 hour |

Data sourced from historical accounts of Banting and Best's experiments.

Illustrative Purification Data

The following table provides an illustrative representation of the challenges in early insulin purification, with estimated values for yield and purity. It is important to note that these are not precise historical figures but are based on qualitative descriptions of the process being inefficient and the product impure.

| Purification Step | Total Protein (mg/L) | Insulin Activity (Units/mg protein) | Purity (%) | Yield (%) |

| Crude Pancreatic Extract | 10,000 | 0.1 | ~1 | 100 |

| First Alcohol Precipitation | 2,000 | 0.4 | ~4 | 80 |

| Second Alcohol Precipitation | 500 | 1.2 | ~12 | 60 |

| Final Purified Insulin (Collip's Method) | 100 | 5.0 | ~50 | 50 |

Insulin Signaling Pathway

Insulin exerts its metabolic effects by binding to the insulin receptor on the surface of target cells, such as those in the liver, muscle, and adipose tissue. This binding event triggers a cascade of intracellular signaling events that ultimately lead to the regulation of glucose, fat, and protein metabolism.

Simplified diagram of the insulin signaling pathway.

Pathway Description:

-

Receptor Binding: Insulin binds to the alpha subunits of the insulin receptor, a transmembrane protein.

-

Autophosphorylation: This binding induces a conformational change, leading to the autophosphorylation of tyrosine residues on the beta subunits of the receptor.

-

IRS Activation: The activated insulin receptor then phosphorylates insulin receptor substrate (IRS) proteins.

-

PI3K/Akt Pathway: Phosphorylated IRS proteins serve as docking sites for and activate phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to form PIP3, which in turn activates Akt (also known as protein kinase B). Activated Akt mediates many of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell membrane (leading to glucose uptake) and the stimulation of glycogen synthesis.

-

Ras/MAPK Pathway: Phosphorylated IRS can also activate the Grb2/Ras/MAPK pathway, which is primarily involved in regulating gene expression and cell growth.

Conclusion

The discovery and isolation of insulin represent a monumental achievement in medical history, transforming type 1 diabetes from a fatal disease into a manageable condition. The initial experimental work, characterized by perseverance and innovative thinking, laid the groundwork for the large-scale production of purified insulin. The subsequent elucidation of the insulin signaling pathway has provided a deeper understanding of metabolic regulation and has opened new avenues for therapeutic intervention in diabetes and other metabolic disorders. This guide serves as a testament to the foundational scientific principles that continue to drive progress in peptide research and drug development.

References

An In-Depth Technical Guide to the Cellular Mechanism of Action of Glucagon-Like Peptide-1 (GLP-1)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-Like Peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells of the intestine in response to nutrient ingestion.[1][2][3] It is a key regulator of glucose homeostasis, exerting its effects through a variety of mechanisms, most notably by potentiating glucose-dependent insulin secretion from pancreatic β-cells.[1][4] Beyond its glycemic control, GLP-1 also inhibits glucagon secretion, delays gastric emptying, and promotes satiety, making its signaling pathway a critical therapeutic target for type 2 diabetes and obesity. Synthetic GLP-1 receptor (GLP-1R) agonists have been developed to mimic and prolong the actions of endogenous GLP-1, which is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). This guide provides a detailed examination of the cellular and molecular mechanisms that underpin the physiological effects of GLP-1.

The GLP-1 Receptor and Ligand Binding

The biological actions of GLP-1 are mediated by the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR). The receptor is widely distributed, with high expression in pancreatic islets, the gastrointestinal tract, and specific regions of the brain.

The binding of GLP-1 to its receptor is a critical determinant of its potency. The affinity of this interaction is quantified by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀) in competitive binding assays. Lower values indicate higher binding affinity. Synthetic analogs have been engineered to have higher binding affinity and greater stability compared to native GLP-1.

Quantitative Data: Receptor Binding Affinities

The binding affinities of various GLP-1R agonists differ, influencing their potency and duration of action. These values are typically determined using competitive radioligand binding assays.

| Compound | Binding Affinity (IC₅₀/Kd) | Cell Line/System | Reference |

| GLP-1 (7-36) | ~1.18 nM (IC₅₀) | Human GLP-1R | |

| Exendin-4 | ~1.3 nM (IC₅₀) | Human GLP-1R | |

| Liraglutide | Kd: 128.8 ± 30.4 nM | INS-1 Cells | |

| Semaglutide | Kd: ~3.28 µM (computationally derived) | Human GLP-1R |

Note: Direct comparison of absolute values across studies can be challenging due to variations in experimental conditions (e.g., cell lines, radioligands, assay buffers).

Core Signaling Pathways in the Pancreatic β-Cell

The most well-characterized effects of GLP-1 occur in pancreatic β-cells, where it enhances glucose-stimulated insulin secretion (GSIS). This action is strictly glucose-dependent, meaning GLP-1 has minimal effect on insulin release at low glucose concentrations, thereby reducing the risk of hypoglycemia.

Upon binding to the GLP-1R, a conformational change activates the associated heterotrimeric G protein, primarily coupling to the stimulatory Gαs subunit. This initiates a cascade of intracellular signaling events.

Gαs/cAMP/PKA Pathway (Canonical Pathway)

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA and Epac2 Activation: The resulting increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).

-

Modulation of Ion Channels:

-

K-ATP Channels: PKA-dependent phosphorylation leads to the closure of ATP-sensitive potassium (K-ATP) channels. This reduces potassium efflux, causing membrane depolarization.

-

Voltage-Gated Ca²⁺ Channels (VGCCs): The membrane depolarization opens L-type VGCCs. PKA can also directly phosphorylate VGCCs, increasing their open probability and enhancing Ca²⁺ influx.

-

-

Insulin Exocytosis: The substantial rise in intracellular calcium concentration ([Ca²⁺]i) is the primary trigger for the exocytosis of insulin-containing granules. Both PKA and Epac2 signaling pathways converge to mobilize these granules and promote their fusion with the plasma membrane, resulting in insulin secretion.

β-Arrestin Pathway

In addition to G protein-mediated signaling, the GLP-1R can also signal through β-arrestin pathways. Following agonist binding, the receptor becomes a substrate for G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor. This phosphorylation promotes the binding of β-arrestin, which desensitizes G protein signaling and can lead to receptor internalization. The β-arrestin complex can also act as a scaffold for other signaling molecules, such as ERK1/2, initiating distinct downstream effects.

Diagram: GLP-1R Signaling in Pancreatic β-Cells

References

An In-depth Technical Guide on the Role of Ghrelin in Appetite Regulation

For Researchers, Scientists, and Drug Development Professionals

Discovered in 1999, Ghrelin is a 28-amino acid peptide hormone, primarily synthesized by endocrine cells in the stomach, that has emerged as a critical regulator of energy homeostasis.[1][2][3] It is widely recognized as the only known circulating orexigenic (appetite-stimulating) hormone, making it a key area of interest for therapeutic interventions targeting obesity, anorexia, and cachexia.[1][2] This guide provides a detailed overview of Ghrelin's mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function in appetite regulation.

Core Physiological Function

Ghrelin's primary role is to stimulate appetite and initiate meals. Its levels in the bloodstream rise during periods of fasting and peak just before a meal, subsequently falling rapidly after food consumption. This positions Ghrelin as a key short-term regulator of hunger. Beyond its effects on appetite, Ghrelin is involved in a multitude of physiological processes, including the stimulation of growth hormone (GH) release from the pituitary gland, regulation of gastric motility and acid secretion, glucose homeostasis, and modulation of reward and motivation pathways in the brain.

Quantitative Effects of Ghrelin on Food Intake

The administration of exogenous Ghrelin has been shown to potently increase food intake in both animal models and humans. The following table summarizes key quantitative findings from cited literature.

| Subject | Administration Route & Dose | Key Findings | Reference |

| Healthy Humans | Intravenous (IV) infusion (5.0 pmol/kg/min) | ~28% increase in energy intake from a free-choice buffet compared to saline infusion. | |

| Healthy Humans | IV infusion (5 pmol/kg/min) | Robust induction of appetite. | |

| Rats (Cancer Cachexia Model) | Subcutaneous (SC) continuous infusion (500 nmol/kg/d) | ~60% increase in cumulative food consumption over 72 hours compared to saline-treated animals. | |

| Rats | Intracerebroventricular (ICV) injection | Potent, rapid, and short-lived stimulation of food intake. | |

| Mice | Intra-Ventral Tegmental Area (VTA) administration | Increased consumption of rewarding/palatable food, but not standard chow. |

Central Mechanism of Action: Hypothalamic Signaling

Ghrelin exerts its primary orexigenic effects by crossing the blood-brain barrier and acting on the hypothalamus, a critical brain region for regulating energy balance. The key steps are outlined below and illustrated in the signaling pathway diagram.

-

Binding to GHSR : Ghrelin binds to its cognate receptor, the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a), which is highly expressed on specific neurons within the arcuate nucleus (ARC) of the hypothalamus.

-

Activation of NPY/AgRP Neurons : Ghrelin stimulates orexigenic neurons that co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). This activation leads to the release of NPY and AgRP.

-

Inhibition of POMC Neurons : The released NPY and GABA (from NPY/AgRP neurons) act on adjacent anorexigenic neurons that express Pro-opiomelanocortin (POMC). This action inhibits the POMC neurons, reducing the release of the appetite-suppressing peptide α-melanocyte-stimulating hormone (α-MSH).

-

Downstream Signaling : NPY and AgRP further signal to second-order neurons in other hypothalamic areas, such as the paraventricular nucleus (PVN) and lateral hypothalamus (LHA), to promote food-seeking behavior and decrease energy expenditure.

Key Experimental Protocols

Understanding Ghrelin's role requires specific and reproducible experimental methodologies. Below are detailed protocols for common assays.

This protocol describes a typical experiment to measure the effect of peripherally administered Ghrelin on food consumption in mice or rats.

-

Subjects : Adult male C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats (250-300g). Animals are individually housed to allow for accurate food intake measurement.

-

Acclimation : Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment. They are also accustomed to the specific diet (e.g., standard chow or a high-fat diet) that will be used for measurement.

-

Fasting : To standardize hunger levels and amplify the effects of Ghrelin, animals are typically fasted for a period before the experiment (e.g., 6-12 hours, often during the light cycle when they eat less). Water is available ad libitum.

-

Ghrelin Administration :

-

Agent : Acylated rat/mouse Ghrelin is dissolved in sterile saline (0.9% NaCl).

-

Dose : A common dose range for intraperitoneal (IP) injection is 10-100 nmol/kg body weight. A control group receives an equivalent volume of saline.

-

Procedure : Injections are performed at the onset of the dark cycle (the active feeding period for rodents).

-

-

Measurement of Food Intake :

-

Pre-weighed amounts of food are provided to the animals immediately after injection.

-

Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, 4, and 24 hours post-injection). Spillage is carefully collected and accounted for.

-

-

Data Analysis : Food intake (in grams) is calculated for each time point. Statistical analysis (e.g., t-test or ANOVA) is used to compare the food intake between the Ghrelin-treated and saline-treated control groups.

This protocol is based on studies investigating the effects of Ghrelin on appetite in human volunteers.

-

Participants : Healthy, non-obese volunteers who have provided informed consent. Participants undergo a health screening to exclude any medical conditions that could affect the study outcome.

-

Study Design : A randomized, double-blind, placebo-controlled, crossover design is typically used. Each participant serves as their own control by receiving both Ghrelin and a placebo (saline) infusion on separate occasions, separated by a washout period.

-

Pre-study Procedure : Participants fast overnight (e.g., for 10 hours) before each study day.

-

Ghrelin Administration :

-

Agent : Synthetic human acylated Ghrelin is dissolved in a sterile saline solution containing a small amount of human serum albumin to prevent adhesion.

-

Dose : A continuous intravenous (IV) infusion at a rate of 5.0 pmol per kg of body weight per minute is a well-established dose.

-

Procedure : An IV catheter is placed in each arm (one for infusion, one for blood sampling). The infusion runs for a set period (e.g., 180 minutes).

-

-

Appetite and Food Intake Assessment :

-

Appetite Ratings : Subjective feelings of hunger, fullness, and desire to eat are assessed at regular intervals (e.g., every 30 minutes) using validated visual analogue scales (VAS).

-

Food Intake Measurement : After a specific duration of the infusion (e.g., 120 minutes), participants are presented with a free-choice buffet meal with a variety of food items. They are instructed to eat until comfortably full. The total energy and macronutrient intake are calculated by weighing the food consumed.

-

-

Blood Sampling : Blood samples can be drawn at baseline and throughout the infusion to measure levels of Ghrelin and other hormones (e.g., insulin, glucose, GH).

-

Data Analysis : Energy intake (kcal) and VAS scores are compared between the Ghrelin and placebo infusion sessions using paired statistical tests (e.g., paired t-test).

Implications for Drug Development

The potent appetite-stimulating effects of Ghrelin make its signaling system a prime target for therapeutic development.

-

Ghrelin Agonists : For conditions characterized by anorexia and muscle wasting, such as cancer cachexia, agonists that mimic the action of Ghrelin could help stimulate appetite and preserve lean body mass.

-

Ghrelin Antagonists/Inverse Agonists : For the treatment of obesity, blocking the GHSR-1a receptor could potentially reduce hunger and food intake. This can be achieved through small molecule antagonists, neutralizing antibodies, or Spiegelmers (L-oligonucleotides that bind and inhibit Ghrelin).

Developing therapies that target the Ghrelin system requires a nuanced understanding of its complex, pleiotropic actions to maximize therapeutic benefit while minimizing off-target effects.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Glucagon-Like Peptide-1 (GLP-1) for Research

Introduction

Glucagon-like peptide-1 (GLP-1) is a peptide hormone that plays a crucial role in regulating blood sugar levels by stimulating insulin secretion and suppressing glucagon release.[1] Its therapeutic potential for type 2 diabetes and obesity has made synthetic GLP-1 and its analogues subjects of intense research and drug development.[2][3][4] The production of high-purity GLP-1 for research purposes relies on a systematic workflow involving solid-phase peptide synthesis (SPPS), followed by cleavage from the solid support, and finally, rigorous purification, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

This document provides detailed protocols for the chemical synthesis, cleavage, and purification of GLP-1 (7-37). The methodologies are based on the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase synthesis strategy. Subsequent sections outline the characterization of the final product to ensure its identity and purity, a critical step for reliable research outcomes.

Synthesis of GLP-1 via Automated Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the peptide chain is performed on a solid support (resin), to which amino acids are sequentially added. The Fmoc/tBu strategy is employed, where the temporary Nα-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups like tert-butyl (tBu).

Core Principles of an SPPS Cycle

The elongation of the peptide chain follows a repeated cycle of two main steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a basic solution, typically piperidine in dimethylformamide (DMF), to expose a free amine.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a peptide bond.

This cycle is repeated until the full peptide sequence is assembled.

Experimental Protocol: Automated Fmoc-SPPS

This protocol describes the synthesis of GLP-1 on a 0.1 mmol scale using a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Table 1: Reagents and Solutions for Automated Synthesis

| Reagent/Solution | Composition | Purpose |

| Deprotection Solution | 20% (v/v) Piperidine in DMF | Fmoc group removal |

| Amino Acid Solution | 0.2 M Fmoc-Amino Acid in DMF | Building blocks for peptide chain |

| Activator Solution | 0.5 M HBTU/HOBt in DMF | Carboxyl group activation for coupling |

| Base | 2 M DIPEA in NMP | Catalyst for coupling reaction |

| Washing Solvent | Dimethylformamide (DMF) | Washing resin between steps |

Protocol Steps:

-

Resin Preparation: Place Rink Amide resin (0.1 mmol substitution) into the synthesizer reaction vessel. Swell the resin in DMF for 1 hour.

-

First Amino Acid Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

Add the subsequent Fmoc-protected amino acid (5 equivalents relative to resin capacity).

-

Add the activator solution (e.g., HBTU, 5 equivalents) and DIPEA (10 equivalents) to the reaction vessel.

-

Allow the coupling reaction to proceed for 45-60 minutes at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF (5 times).

-

Cycle Repetition: Repeat steps 2 through 5 for each amino acid in the GLP-1 sequence.

-

Optional Capping: To block any unreacted free amines and prevent the formation of deletion-sequence impurities, a capping step can be performed after coupling using a solution of acetic anhydride and DIPEA in DMF.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Final Wash: Wash the completed peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Cycle.

Peptide Cleavage and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is typically achieved simultaneously using a strong acid cocktail containing scavengers.

Experimental Protocol: TFA Cleavage

Caution: This procedure must be performed in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive.

Table 2: Reagents for Cleavage

| Reagent | Composition | Purpose |

| Cleavage Cocktail (Reagent K) | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Cleaves peptide from resin and removes side-chain protecting groups |

| Precipitation Solvent | Cold Diethyl Ether | Precipitates the crude peptide |

Protocol Steps:

-

Preparation: Place the dried peptide-resin (from section 2.2) into a reaction vessel.

-

Cleavage Reaction:

-

Prepare the cleavage cocktail fresh. For every 100 mg of resin, use 2 mL of the cocktail.

-

Add the cocktail to the resin and allow the mixture to react for 2-4 hours at room temperature with gentle agitation.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

-

A white precipitate of the crude peptide should form.

-

-

Isolation and Washing:

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet twice more by resuspending in cold diethyl ether and centrifuging.

-

-

Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

-

Lyophilization: For long-term storage and to ensure complete removal of residual solvents, lyophilize the crude peptide.

Purification of GLP-1 by RP-HPLC

The crude peptide product contains impurities such as deletion sequences, incompletely deprotected peptides, and byproducts from the cleavage process. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to the high degree required for research applications. A two-step purification process, often involving different pH conditions, is highly effective for achieving >98% purity.

Experimental Protocol: Two-Step RP-HPLC Purification

Table 3: RP-HPLC Purification Parameters

| Parameter | Step 1: Capture/Initial Purification | Step 2: Polishing Purification |

| Column | Preparative C8 or C18, 10 µm | Preparative C18 or C4, 5 µm |

| Mobile Phase A | 0.1% TFA in Water (pH ~2) | 0.1 M Ammonium Acetate in Water (pH 8.2) |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile |

| Flow Rate | Dependent on column diameter (e.g., 20 mL/min) | Dependent on column diameter (e.g., 20 mL/min) |

| Detection | UV at 220 nm and 280 nm | UV at 220 nm and 280 nm |

| Gradient | 25% to 50% B over 30 minutes | 40% to 60% B over 30 minutes |

Protocol Steps:

-

Crude Peptide Solubilization: Dissolve the lyophilized crude peptide in Mobile Phase A. If solubility is an issue, small amounts of acetonitrile or acetic acid can be added. Centrifuge to remove any insoluble material before injection.

-

Step 1 Purification (Acidic Conditions):

-

Equilibrate the preparative column with the starting mobile phase conditions (e.g., 25% B).

-

Inject the dissolved crude peptide onto the column.

-

Run the linear gradient from 25% to 50% Mobile Phase B.

-

Collect fractions corresponding to the main peptide peak.

-

-

Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Pooling: Pool the fractions that meet the desired purity threshold (e.g., >90%).

-

Step 2 Purification (Basic Conditions):

-

Lyophilize the pooled fractions from Step 1.

-

Redissolve the peptide in the Step 2 mobile phase system.

-

Inject onto the second preparative column equilibrated at basic pH.

-

Run the polishing gradient. The orthogonal pH provides a different selectivity, effectively removing closely eluting impurities.

-

Collect fractions of the main peak.

-

-

Final Analysis and Desalting:

-

Analyze the purity of the final fractions by analytical RP-HPLC.

-

Pool the fractions with the highest purity (>98%).

-

If a non-volatile buffer like ammonium acetate was used, perform a final desalting step using a fast gradient with a volatile buffer system (e.g., TFA or acetic acid).

-

-

Lyophilization: Lyophilize the final pure peptide solution to obtain a stable, dry powder.

Caption: Two-Step RP-HPLC Purification Workflow for GLP-1.

Characterization and Quality Control

Final characterization is essential to confirm the identity, purity, and quantity of the synthesized GLP-1 peptide.

Table 4: Methods for Peptide Characterization

| Method | Purpose | Typical Result |

| Analytical RP-HPLC | Determine final purity and retention time. | A single major peak, purity >98% (by area at 220 nm). |

| Mass Spectrometry (LC/MS, Q-TOF) | Confirm the molecular weight of the peptide and identify impurities. | Observed mass matches the calculated theoretical mass of GLP-1. |

| Amino Acid Analysis (AAA) | Determine the amino acid composition and quantify the peptide. | Experimental amino acid ratios match the theoretical sequence. |

Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful tool for confirming the primary sequence and identifying potential modifications or impurities, such as deletions or oxidations, that may have occurred during synthesis or handling.

References

Application Notes and Protocols: Semaglutide In Vitro Cell Culture Assays

Introduction

Semaglutide is a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. It shares 94% structural homology with human GLP-1 and is utilized for the treatment of type 2 diabetes and obesity.[1] Its mechanism of action involves activating the GLP-1 receptor, which is a Gs-coupled G protein-coupled receptor (GPCR).[2] This activation stimulates glucose-dependent insulin release, reduces food intake, and delays gastric emptying.[2] In vitro cell-based assays are crucial for characterizing the potency, efficacy, and downstream cellular effects of Semaglutide, providing essential data for research and drug development.

Mechanism of Action: GLP-1 Receptor Signaling

Semaglutide binds to and activates the GLP-1 receptor (GLP-1R) on the surface of target cells, such as pancreatic beta cells. This binding initiates a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein complex. The activated Gsα subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological effects of Semaglutide, including enhanced insulin secretion.

References

- 1. Enhanced Oral Efficacy of Semaglutide via an Ionic Nanocomplex with Organometallic Phyllosilicate in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pccarx.com [pccarx.com]

- 4. cAMP Hunter™ Semaglutide Bioassay Kit [discoverx.com]

Application Notes: Urocortin 2 in Animal Models of Cardiac Ischemia-Reperfusion Injury

For Research Use Only.

Introduction

Urocortin 2 (Ucn2), also known as Stresscopin-Related Peptide, is an endogenous 38-amino acid peptide belonging to the corticotropin-releasing factor (CRF) family.[1] It exerts its biological effects through high-affinity binding to the corticotropin-releasing factor receptor 2 (CRFR2), which is highly expressed in the cardiovascular system, including on cardiomyocytes.[1][2][3] A growing body of preclinical evidence demonstrates that Ucn2 is a potent cardioprotective agent against myocardial ischemia-reperfusion (I/R) injury.[3] Administration of Ucn2, particularly at the onset of reperfusion, has been shown to reduce infarct size, decrease apoptosis, limit adverse cardiac remodeling, and improve cardiac function in various animal models.

The mechanisms underlying Ucn2-mediated cardioprotection are multifactorial and involve the activation of several key pro-survival signaling pathways. These include the PI3K/Akt and MEK1/2-ERK1/2 pathways, which are critical regulators of cell survival and apoptosis. Furthermore, Ucn2 has been shown to activate AMP-activated protein kinase (AMPK) and protein kinase A (PKA), leading to downstream effects such as phosphorylation of endothelial nitric oxide synthase (eNOS) and modulation of intracellular calcium handling. This convergence of signaling pathways ultimately helps to preserve cardiomyocyte viability and function following an I/R insult.

These application notes provide a summary of quantitative data and detailed protocols for utilizing Ucn2 in rodent models of cardiac I/R injury, intended to guide researchers in study design and execution.

Quantitative Data Summary

The following tables summarize the reported effects of Urocortin 2 administration in rodent models of cardiac ischemia-reperfusion (I/R) injury.

Table 1: Effect of Urocortin 2 on Cardiac Function and Infarct Size

| Animal Model | Ucn2 Dose & Administration | Ischemia/Reperfusion Time | Key Findings | Reference |

| Wistar Rat | 150 µg/kg, IV, 5 min before reperfusion | 30 min / 1 week | Ejection Fraction: Increased to ~70% vs ~57% in I/R control.Fractional Shortening: Increased to ~50% vs ~40% in I/R control. | |

| Wistar Rat | 15 µg/kg, IV, 3 min before reperfusion | 25 min / 2 hours | Infarct Size/Risk Area: Reduced to ~29% vs ~49% in I/R control. | |

| Mouse | In vivo injection before I/R | 20 min / 3 hours | Area of Necrosis: Significantly reduced compared to vehicle-treated controls. | |

| C57BL/6 Mouse | 415 µg/kg/day, SC, for 30 days post-MI | Permanent Ligation (MI model) | Ejection Fraction: Improved to ~65% vs ~44% in MI control.Infarct Size: Significantly reduced vs MI control. |

Table 2: Echocardiographic Parameters in Rats 1 Week Post-I/R

| Parameter | Sham Control | I/R + Vehicle | I/R + Ucn2 (150 µg/kg) | Reference |

| Ejection Fraction (%) | 71.8 ± 1.3 | 56.9 ± 3.3 | 70.0 ± 2.0 | |

| Fractional Shortening (%) | 50.7 ± 4.0 | 40.1 ± 3.4 | 50.1 ± 2.0 |

Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflow

Urocortin 2 Cardioprotective Signaling Pathway

Ucn2 initiates a cascade of intracellular events upon binding to its receptor, CRFR2, on the cardiomyocyte membrane. This activation of multiple pro-survival kinases converges to mitigate I/R-induced cell death and preserve cardiac function.

In Vivo Ischemia-Reperfusion Experimental Workflow

A typical experimental workflow for assessing the cardioprotective effects of Ucn2 in a surgical mouse or rat model of myocardial I/R is outlined below.

Detailed Experimental Protocols

Animal Model: Myocardial Ischemia-Reperfusion Injury

This protocol describes the surgical induction of myocardial I/R in mice or rats by temporary ligation of the left anterior descending (LAD) coronary artery.

Materials:

-

Anesthetic (e.g., Isoflurane)

-

Animal ventilator

-

Surgical microscope or loupes

-

Fine surgical instruments (forceps, scissors, needle holders)

-

Chest retractor

-

7-0 or 8-0 silk suture

-

Small piece of PE-10 tubing (for temporary occlusion)

-

Sterile saline, gauze, and cotton swabs

-

Heating pad to maintain body temperature

Procedure:

-

Anesthesia and Ventilation: Anesthetize the animal (e.g., with 2-3% isoflurane) and place it in a supine position on a heating pad. Intubate the animal and connect it to a small animal ventilator.

-

Surgical Incision: Perform a left-sided thoracotomy by making an incision through the skin and pectoral muscles to expose the chest cavity, typically at the fourth intercostal space.

-

LAD Ligation: Carefully retract the ribs to visualize the heart. The LAD artery can be identified running down the anterior wall of the left ventricle. Pass a 7-0 or 8-0 silk suture underneath the LAD, approximately 2-3 mm from the tip of the left auricle.

-

Induction of Ischemia: To induce ischemia, tighten the suture around the LAD. A small piece of PE-10 tubing can be placed between the vessel and the suture to minimize vascular damage upon reperfusion. Successful occlusion is confirmed by the immediate appearance of a pale, ischemic region in the anterior wall of the left ventricle.

-

Ischemic Period: Maintain the occlusion for the desired ischemic period (commonly 20-60 minutes).

-

Reperfusion: To initiate reperfusion, untie the knot or cut the suture and remove the PE tubing. Successful reperfusion is confirmed by the return of a hyperemic, reddish color to the previously pale myocardium.

-

Closure: Close the chest wall in layers, evacuate any air from the thoracic cavity, and suture the skin incision. Provide appropriate post-operative care, including analgesics and monitoring.

Urocortin 2 Administration Protocol

Materials:

-

Urocortin 2 peptide (lyophilized)

-

Sterile saline or appropriate vehicle

-

Syringes and needles for administration

Procedure:

-

Reconstitution: Reconstitute lyophilized Urocortin 2 in sterile saline to the desired stock concentration. Aliquot and store as recommended by the manufacturer.

-

Dosing: A common effective dose in rat models is 15-150 µg/kg. For mice, doses up to 415 µg/kg/day have been used for chronic studies. Dose-response studies are recommended to determine the optimal dose for a specific model and experimental endpoint.

-

Administration: For acute cardioprotection against I/R injury, Ucn2 is typically administered as an intravenous (IV) bolus (e.g., via the tail vein or jugular vein) 3-5 minutes prior to the onset of reperfusion. This timing is critical for targeting mechanisms of lethal reperfusion injury.

Measurement of Infarct Size (TTC Staining)

This protocol is used to quantify the area of necrotic tissue (infarct) versus the viable tissue within the area at risk.

Materials:

-

1% 2,3,5-Triphenyltetrazolium chloride (TTC) solution in phosphate buffer

-

10% neutral buffered formalin

-

Heart matrix or slicer

Procedure:

-

Heart Extraction: At the end of the reperfusion period (e.g., 2-24 hours), re-anesthetize the animal and excise the heart.

-

Slicing: Remove the atria and right ventricular free wall. Slice the left ventricle into uniform transverse sections (e.g., 2 mm thick) from apex to base.

-

TTC Incubation: Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes. Viable, respiring tissue contains dehydrogenases that reduce TTC to a brick-red formazan precipitate. Necrotic tissue, lacking these enzymes, remains a pale white/yellow color.

-

Fixation: Following incubation, fix the stained slices in 10% formalin for at least 24 hours to enhance the color contrast.

-

Imaging and Analysis: Image both sides of each slice. Using image analysis software (e.g., ImageJ), measure the total left ventricular area and the white necrotic (infarcted) area for each slice.

-

Calculation: Express the infarct size as a percentage of the total left ventricular area.

Assessment of Cardiac Function (Echocardiography)

Echocardiography is a non-invasive method to assess cardiac function and remodeling at baseline and various time points post-I/R.

Materials:

-

High-frequency ultrasound system with a small animal probe

-

Anesthesia (light isoflurane is recommended to minimize cardiac depression)

-

Platform with integrated ECG and temperature monitoring

Procedure:

-

Animal Preparation: Anesthetize the animal and place it on the monitoring platform. Remove chest hair using a depilatory cream to ensure optimal probe contact.

-

Image Acquisition: Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

-

Measurements: From the M-mode tracings, measure the left ventricular internal diameter during diastole (LVID;d) and systole (LVID;s).

-

Calculations: Use the following standard formulas to calculate key functional parameters:

-

Fractional Shortening (FS %): [(LVID;d - LVID;s) / LVID;d] * 100

-

Ejection Fraction (EF %): This is often calculated by the ultrasound software using geometric formulas (e.g., Teichholz or Cube method) based on the measured diameters and volumes.

-

-

Analysis: Compare post-I/R measurements to baseline values and between treatment groups (Ucn2 vs. Vehicle) to assess the therapeutic effect.

References

Application Notes and Protocols: Angiotensin II in Immunoassays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Angiotensin II in Western blot and Enzyme-Linked Immunosorbent Assay (ELISA) applications. Angiotensin II is a key effector peptide of the renin-angiotensin system, playing a crucial role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling.[1] Accurate quantification of Angiotensin II and analysis of its signaling pathways are vital for research in hypertension, heart failure, and kidney disease.

Angiotensin II in ELISA Assays

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying Angiotensin II levels in various biological samples, including serum, plasma, cell culture supernatants, and tissue homogenates.[2][3] Commercially available ELISA kits are typically formatted as competitive or sandwich assays.

Quantitative Data from Commercial ELISA Kits

The following table summarizes the performance characteristics of representative Angiotensin II ELISA kits. Researchers should always refer to the specific kit manual for the most accurate and up-to-date information.

| Kit Type | Assay Principle | Sample Types | Detection Range (pg/mL) | Sensitivity (pg/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |

| Human Angiotensin II ELISA Kit | Competitive | Serum, Plasma, other biological fluids | 31.25 - 2000 | 18.75 | < 10% | < 10% |

| Human Angiotensin II ELISA Kit | Sandwich | Serum, plasma, cell culture supernates, tissue homogenates | 31.25 - 2000 | Not Specified | < 8% | < 10% |

| Rat Angiotensin II ELISA Kit | Competitive | Serum, plasma | 15.6 - 1000 | 7.8 | < 12% | Not Specified |

| Angiotensin II ELISA Kit | Competitive | Plasma, serum | 3.9 - 10,000 | 4.6 | Not Specified | Not Specified |

Experimental Protocol: Angiotensin II Competitive ELISA

This protocol provides a general workflow for a competitive ELISA. Specific volumes and incubation times may vary depending on the manufacturer's instructions.

Materials:

-

Angiotensin II ELISA plate pre-coated with antibody

-

Angiotensin II standard

-

Biotinylated Angiotensin II

-

Assay Diluent

-

Wash Buffer

-

Streptavidin-HRP

-

TMB Substrate

-

Stop Solution

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

-

Standard and Sample Addition: Add 100 µL of standard or sample to the appropriate wells.

-

Biotinylated Peptide Addition: Add 100 µL of biotinylated Angiotensin II to each well.

-

Incubation: Incubate for 2.5 hours at room temperature.

-

Washing: Aspirate and wash each well four times with Wash Buffer.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.

-

Incubation: Incubate for 45 minutes at room temperature.

-

Washing: Repeat the wash step.

-

Substrate Development: Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.

-

Reaction Termination: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm immediately.

Workflow for Competitive ELISA

Caption: A generalized workflow for a competitive ELISA.

Angiotensin II in Western Blot Assays

Direct detection of the Angiotensin II peptide (approximately 1 kDa) via standard Western blotting is not feasible due to its small size. Instead, Western blot is a powerful technique to investigate the Angiotensin II signaling pathway by detecting its receptors (AT1 and AT2) and downstream signaling proteins.[4]

Experimental Protocol: Western Blot for Angiotensin II Receptor (AT1)

This protocol provides a general procedure for detecting the AT1 receptor in cell lysates or tissue homogenates.

Materials:

-

Cell or tissue samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against AT1 receptor

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-AT1 receptor antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

Workflow for Western Blot

Caption: A typical workflow for a Western blot experiment.

Angiotensin II Signaling Pathway

Angiotensin II binding to its primary receptor, the Angiotensin II Type 1 Receptor (AT1R), initiates a cascade of intracellular signaling events. This G-protein coupled receptor activates various downstream effectors, leading to diverse physiological and pathophysiological responses.

Caption: Angiotensin II AT1 receptor signaling pathway.

References

Application Notes: Fluorescent Labeling of [Peptide Name] for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the fluorescent labeling of a peptide of interest, "[Peptide Name]", for use in a variety of imaging studies, including microscopy and flow cytometry. Detailed protocols for the covalent conjugation of amine-reactive fluorescent dyes, purification of the resulting conjugate, and subsequent characterization are provided. The most common method, utilizing an N-hydroxysuccinimide (NHS) ester to target primary amines on the peptide, is highlighted. Furthermore, this guide includes expected quantitative outcomes, troubleshooting advice, and diagrams to illustrate key processes.

Introduction

Fluorescently labeled peptides are indispensable tools in biological research and drug development.[][2] They enable the visualization and tracking of molecular interactions, cellular processes, and the biodistribution of peptide-based therapeutics in real-time.[2][3] Applications range from studying peptide-receptor interactions and cellular uptake mechanisms to high-throughput screening assays.[]

The fundamental principle involves covalently attaching a fluorescent dye (fluorophore) to the peptide. The choice of fluorophore and the conjugation chemistry are critical for successful labeling without compromising the peptide's biological activity. The most common strategy involves the reaction of an amine-reactive dye, such as an NHS-ester, with primary amines present on the peptide, like the N-terminal amine or the side chain of lysine residues. This reaction forms a stable, covalent amide bond.

Following the labeling reaction, purification is essential to remove unconjugated free dye, which can cause high background signals. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for this purpose. Finally, the labeled peptide must be characterized to confirm successful conjugation and determine the degree of labeling (DOL), which is the average number of dye molecules per peptide. This is typically achieved using mass spectrometry and UV-Vis spectrophotometry.

Selecting a Fluorescent Dye

The choice of dye depends on the specific application, the available imaging equipment (e.g., laser lines and filters), and the photophysical properties of the dye. Carboxyfluorescein (FAM) is a widely used green fluorophore due to its high absorbance and quantum yield, though it can be susceptible to photobleaching and pH changes. Cyanine dyes (e.g., Cy3, Cy5) and Alexa Fluor dyes offer greater photostability and are available across a wide spectral range.

Table 1: Common Amine-Reactive Fluorescent Dyes for Peptide Labeling

| Fluorescent Dye | Excitation (nm) | Emission (nm) | Color | Key Features |

| FAM, SE | ~494 | ~518 | Green | Cost-effective, bright, but pH-sensitive and prone to photobleaching. |

| Cy3, NHS Ester | ~550 | ~570 | Orange | Bright and photostable, commonly used for FRET applications. |

| Cy5, NHS Ester | ~649 | ~670 | Far-Red | Bright, photostable, good for in-vivo imaging due to low tissue autofluorescence. |

| TAMRA, SE | ~552 | ~578 | Orange-Red | A rhodamine derivative often used in immunochemistry and DNA sequencing. |

Note: SE = Succinimidyl Ester. Excitation and emission maxima can vary slightly depending on the conjugation and solvent environment.

Experimental Protocols

This section details the step-by-step methodology for labeling "[Peptide Name]" using an amine-reactive NHS-ester dye.

Diagram: General Experimental Workflow

Caption: Workflow for fluorescent labeling of peptides.

Materials and Reagents

-

[Peptide Name] (lyophilized powder)

-

Amine-reactive dye (NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

RP-HPLC system with a C18 column

-

HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

-

Mass Spectrometer (e.g., LC-MS or MALDI-TOF)

-

UV-Vis Spectrophotometer

-

Lyophilizer

Protocol 1: Peptide Labeling with NHS-Ester Dye

This protocol is based on the reaction between an NHS-ester functionalized dye and a primary amine on the peptide. The reaction is highly pH-dependent, with an optimal range of 8.3-8.5 to ensure the amine is deprotonated and nucleophilic.

Diagram: NHS-Ester Conjugation Chemistry

Caption: Reaction of a peptide's amine with an NHS-ester dye.

Procedure:

-

Calculate Reagent Amounts: Determine the required amount of peptide and dye. A molar excess of the dye (typically 5-10 fold) is used to drive the reaction towards the mono-labeled product.

-

Formula:mg of Dye = (mg of Peptide / MW of Peptide) * (Molar Excess) * (MW of Dye)

-

-

Prepare Peptide Solution: Dissolve the lyophilized [Peptide Name] in the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: NHS esters are susceptible to hydrolysis in aqueous solutions. Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Perform Conjugation: Add the calculated volume of the dye stock solution to the peptide solution. Vortex gently to mix.

-

Incubate: Allow the reaction to proceed for at least 4 hours at room temperature or overnight at 4°C, protected from light.

Protocol 2: Purification by RP-HPLC

Purification is crucial to separate the labeled peptide from unreacted dye and unlabeled peptide.

-

Prepare the Sample: Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) to stop the reaction and prepare it for injection.

-

Set up HPLC: Equilibrate a C18 column with 95% Solvent A (0.1% TFA in H₂O) and 5% Solvent B (0.1% TFA in ACN).

-

Inject and Elute: Inject the sample onto the column. Elute the bound components using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min.

-

Monitor and Collect: Monitor the elution profile at two wavelengths: 214/220 nm for the peptide backbone and the absorbance maximum of the dye (e.g., ~494 nm for FAM). The fluorescently labeled peptide will absorb at both wavelengths. Collect the fractions corresponding to the desired product peak.

-

Lyophilize: Combine the pure fractions and lyophilize (freeze-dry) to obtain the final product as a powder. Store at -20°C or -80°C.

Protocol 3: Characterization of the Labeled Peptide

-

Mass Spectrometry: Confirm the identity of the product by analyzing its molecular weight. The mass of the labeled peptide should be equal to the mass of the starting peptide plus the mass of the dye molecule, minus the mass of the NHS leaving group. LC-MS or MALDI-MS are suitable techniques.

-

UV-Vis Spectrophotometry (Degree of Labeling): a. Dissolve the purified, lyophilized peptide in a suitable buffer. b. Measure the absorbance at 280 nm (for the peptide, if it contains Trp or Tyr) and at the dye's maximum absorbance wavelength (A_max). c. Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. d. Calculate the dye concentration using its molar extinction coefficient. e. The Degree of Labeling (DOL) is the molar ratio of the dye to the peptide. An optimal DOL is typically between 0.5 and 2 for imaging applications to avoid self-quenching.

-

Formula:DOL = (A_max * ε_Peptide) / ((A_280 - A_max * CF) * ε_Dye) Where CF is the correction factor (A_280 / A_max) for the free dye.

-

Data Presentation & Expected Results

Quantitative data should be systematically recorded to ensure reproducibility.

Table 2: Example Labeling Reaction Parameters

| Parameter | Value |

| Peptide | [Peptide Name] |

| Peptide MW ( g/mol ) | [Insert MW] |

| Dye | FAM, SE |

| Dye MW ( g/mol ) | [Insert MW] |

| Peptide Concentration | 5 mg/mL |

| Dye:Peptide Molar Ratio | 8:1 |

| Reaction Time / Temp | 4 hours / Room Temp |

| Reaction pH | 8.5 |

Table 3: Example Characterization Results

| Analysis Method | Expected Result | Actual Result |

| RP-HPLC Purity | >95% | [Enter Value] |

| Mass Spec (Expected MW) | [Peptide MW + Dye MW - NHS MW] | [Enter Value] |

| Degree of Labeling (DOL) | 1.0 - 1.5 | [Enter Value] |

Application in Imaging: Peptide-Receptor Interaction

Fluorescently labeled peptides are frequently used to visualize receptor binding and subsequent cellular internalization. For example, a labeled peptide ligand can be incubated with cells expressing its target receptor, and its localization can be tracked using confocal microscopy.

Diagram: Peptide-Receptor Signaling Pathway

Caption: Labeled peptide binding to a cell surface receptor.

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency / Low DOL | - Reaction pH is too low (amines are protonated).- NHS-ester dye has hydrolyzed.- Insufficient molar excess of dye. | - Ensure reaction buffer is pH 8.3-8.5.- Prepare dye solution immediately before use.- Increase the molar ratio of dye to peptide. |

| High Background Signal in Imaging | - Incomplete removal of free, unconjugated dye. | - Optimize HPLC purification; ensure complete separation of peaks.- Perform additional purification steps like gel filtration. |

| Peptide Precipitation during Labeling | - The attached dye increases hydrophobicity, causing aggregation. | - Lower the peptide concentration.- Add a small percentage of organic co-solvent (e.g., DMSO) to the reaction. |

| Loss of Peptide's Biological Activity | - Dye is attached at or near the active site (e.g., a critical lysine residue). | - If possible, use site-specific labeling chemistries (e.g., thiol-reactive dyes for cysteine residues).- Reduce the degree of labeling to favor mono-labeled species. |

| No/Low Fluorescence Signal | - Over-labeling causing self-quenching.- Photobleaching. | - Confirm DOL is not excessively high (>6).- Use a more photostable dye and use anti-fade mounting media for microscopy. |

References

Application Note: High-Throughput Screening of GLP-1 Receptor Agonist Analogs using a cAMP Assay

Introduction

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.[1] Upon activation by its endogenous ligand GLP-1, the receptor stimulates glucose-dependent insulin secretion from pancreatic beta cells, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[1] These physiological effects make GLP-1R a major therapeutic target for type 2 diabetes and obesity.[2] However, native GLP-1 has a very short in-vivo half-life due to rapid degradation by the enzyme dipeptidyl peptidase IV (DPP-IV).[3] This limitation has driven the development of DPP-IV-resistant peptide analogs with improved pharmacokinetic profiles. High-throughput screening (HTS) assays are essential for identifying and characterizing novel, potent, and stable GLP-1R agonist analogs from large chemical libraries. This document provides a detailed protocol for a common HTS assay used in this discovery process.

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

The primary signaling pathway of the GLP-1R involves its coupling to the stimulatory G-protein (Gs).[2] Ligand binding to the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP). Therefore, quantifying intracellular cAMP levels is a direct measure of GLP-1R activation.

The HTRF cAMP assay is a competitive immunoassay in a homogeneous, "mix-and-read" format, ideal for HTS. The assay uses two key reagents: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). In the absence of intracellular cAMP, the antibody binds to the d2-labeled cAMP, bringing the donor and acceptor into close proximity. Excitation of the europium cryptate results in a Fluorescence Resonance Energy Transfer (FRET) to the d2 acceptor, which then emits a specific fluorescent signal at 665 nm.

When cells are stimulated with a GLP-1R agonist, intracellular cAMP is produced. This "free" cAMP competes with the d2-labeled cAMP for binding to the anti-cAMP antibody. An increase in cellular cAMP leads to a disruption of the FRET pair, causing a decrease in the acceptor's fluorescence signal. This signal reduction is inversely proportional to the concentration of cAMP produced by the cells, allowing for the quantification of receptor activation.

Experimental Protocols

Protocol 1: Agonist Dose-Response for a Gs-Coupled Receptor (GLP-1R)

This protocol is designed to determine the potency (EC₅₀ value) of test peptide analogs by generating a dose-response curve.

A. Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R).

-

Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with FBS, antibiotics, and a selection agent (e.g., G418).

-

Assay Buffer: Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Test Compounds: GLP-1 reference agonist and library of peptide analogs.

-

HTRF cAMP Assay Kit: Containing cAMP standard, anti-cAMP Cryptate (donor), and cAMP-d2 (acceptor), and lysis buffer.

-

Microplates: 384-well, low-volume, white, solid-bottom plates.

-

Plate Reader: HTRF-compatible reader capable of time-resolved fluorescence detection at two wavelengths (e.g., 620 nm for donor and 665 nm for acceptor).

B. Experimental Workflow

-

Cell Preparation:

-

Culture the hGLP-1R expressing cells to ~80-90% confluency.

-

On the day of the assay, harvest the cells using a non-enzymatic dissociation solution.

-

Wash the cells with assay buffer and centrifuge at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in assay buffer containing a phosphodiesterase inhibitor like IBMX (final concentration typically 0.1-0.5 mM).

-

Count the cells and adjust the density to the desired concentration (e.g., 2,500-10,000 cells per well, to be optimized).

-

-

Compound Plating:

-

Prepare serial dilutions of the reference agonist (e.g., GLP-1(7-36)) and test peptide analogs in assay buffer. A typical concentration range would span from 1 pM to 1 µM.

-

Using an automated liquid handler, dispense 5 µL of each compound dilution into the wells of a 384-well plate. Include "vehicle only" wells for baseline control.

-

-

Cell Stimulation:

-

Dispense 5 µL of the prepared cell suspension into each well of the compound plate.

-

Seal the plate and incubate at room temperature for 30-60 minutes to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Following stimulation, add the detection reagents according to the kit manufacturer's protocol. This typically involves a two-step addition:

-

Dispense 5 µL of the cAMP-d2 solution (diluted in lysis buffer) to each well.

-

Dispense 5 µL of the anti-cAMP Cryptate solution (diluted in lysis buffer) to each well.

-

-

-

Incubation and Measurement:

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible reader. The instrument will measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

C. Data Analysis

-

Calculate the HTRF ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10⁴ .

-

Generate a cAMP standard curve using the known concentrations of the cAMP standard provided in the kit.

-

Convert the HTRF ratio from the experimental wells into cAMP concentrations (nM) using the standard curve.

-

Plot the calculated cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the EC₅₀ value for each peptide analog. The EC₅₀ is the concentration of the agonist that produces 50% of the maximal response.

Data Presentation

The potency of newly synthesized peptide analogs is typically compared to that of the native ligand or other well-characterized agonists. The results can be summarized in a table for clear comparison.

Table 1: Potency of GLP-1 Analogs at the Human GLP-1 Receptor

| Compound | Sequence Modification vs. Human GLP-1 | EC₅₀ (pM) | Relative Potency (vs. GLP-1) |

| Human GLP-1 (7-36) | Reference | 16.2 | 1.0 |

| Semaglutide | Aib⁸, Arg³⁴, Lys²⁶ (Acylated) | ~80.9 | ~0.2 |

| Liraglutide | Arg³⁴, Lys²⁶ (Acylated) | ~110 | ~0.15 |

| Exenatide | Exendin-4 sequence | ~23.0 | ~0.7 |

| Analog X | [Specific Modification] | 5.5 | 2.9 |

| Analog Y | [Specific Modification] | 25.1 | 0.6 |

| Analog Z | [Specific Modification] | >1000 | <0.016 |

*Note: Absolute EC₅₀ values for commercial analogs like Semaglutide and Liraglutide can vary significantly based on assay conditions (e.g., presence of albumin). The values presented here are illustrative examples derived from literature for comparative purposes.

Mandatory Visualization

Caption: GLP-1 receptor signaling cascade leading to cAMP production.

Caption: Workflow for a cell-based HTRF cAMP assay.

References

Application Notes & Protocols: Glucagon-like Peptide-1 (GLP-1) Delivery Systems for Targeted Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic potential for type 2 diabetes and obesity.[1][2][3] Its primary functions include stimulating glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[1][4] However, the clinical application of native GLP-1 is hampered by its very short biological half-life (less than 2 minutes) due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). This limitation has driven the development of GLP-1 receptor agonists (GLP-1 RAs) with extended duration of action and innovative delivery systems designed to protect the peptide from degradation, improve its bioavailability, and provide sustained release, thereby enhancing therapeutic efficacy and patient compliance.

This document provides an overview of various advanced delivery systems for GLP-1, quantitative data on their characteristics, and detailed protocols for their preparation and evaluation.

Overview of GLP-1 Delivery Systems

Current research focuses on several advanced platforms to overcome the challenges of GLP-1 delivery. Most commercially available GLP-1 therapies require daily or weekly subcutaneous injections, which can reduce patient adherence. Novel delivery strategies aim to provide less invasive and longer-acting alternatives.

-

Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are used to encapsulate GLP-1, protecting it from enzymatic degradation and allowing for controlled release. These systems can be tailored for oral or injectable routes. Gold nanoparticles have also been explored as carriers, demonstrating the ability to maintain the peptide's activity.

-

Liposomes: These lipid-based vesicles can encapsulate hydrophilic peptides like GLP-1, shielding them from degradation. Anionic liposomal formulations have shown high encapsulation efficiency and improved pharmacokinetic profiles compared to the free peptide.

-

Hydrogels: Injectable hydrogel depots can provide very long-acting delivery of GLP-1 RAs. These systems form a gel-like matrix under the skin, from which the drug is slowly released over weeks or even months, potentially reducing administration frequency to once every four months.

-

Microneedle Patches: A minimally invasive alternative to traditional injections, microneedle patches deliver GLP-1 through the skin via tiny, dissolvable needles. This approach allows for a steady, controlled release of the drug over 24 hours without the pain and inconvenience of injections.

-

Oral Formulations: The development of an effective oral GLP-1 therapy is a major goal to improve patient convenience. Challenges include protecting the peptide from the harsh gastrointestinal environment and enhancing its absorption. Strategies include co-formulation with absorption enhancers and encapsulation in protective nanoparticles. Several oral GLP-1 drugs are now in late-stage clinical trials.

Data Presentation: Delivery System Characteristics

The following tables summarize quantitative data from various studies on GLP-1 delivery systems.

Table 1: Characteristics of Nanoparticle and Liposomal GLP-1 Formulations

| Delivery System Type | GLP-1 Analogue | Polymer/Lipid Composition | Mean Particle Size (nm) | Encapsulation / Association Efficiency (%) | Zeta Potential (mV) | Reference |

| Liposomes (Anionic) | GLP-1 | Phosphatidylcholine, Cholesterol, Phosphatidic acid | ~130-210 | ~80% | N/A | |

| Liposomes (Neutral) | GLP-1 | Phosphatidylcholine, Cholesterol | ~130-210 | N/A | N/A | |

| Liposomes (Cationic) | GLP-1 | Phosphatidylcholine, Cholesterol, Stearylamine | ~130-210 | N/A | N/A | |

| pH-Responsive Nanoparticles | Exenatide | PLGA:Eudragit E100 (50:50) | ~145 | 40% | N/A | |

| pH-Responsive Nanoparticles | Semaglutide | PLGA:Eudragit E100 (50:50) | ~145 | 55% | N/A | |

| PLGA-CS Nanoparticles | GLP-1 | PLGA, Chitosan | N/A | N/A | N/A |

Table 2: In Vivo Performance of Long-Acting GLP-1 Delivery Systems

| Delivery System Type | GLP-1 Analogue | Animal Model | Sustained Release / Efficacy Duration | Key Outcome | Reference |

| Hydrogel Depot | GLP-1 RA | Rat | 42 days (equivalent to ~4 months in humans) | Maintained blood glucose and weight management comparable to daily injections. | |

| Microneedle Patch | GLP-1 | N/A | 24 hours | Provides steady, controlled release. | |

| Programmable Microneedle Patch | Semaglutide | N/A | 1 month (via scheduled release) | Simulates the effect of four weekly injections with a single application. | |

| Anionic Liposomes | GLP-1 | Rat | N/A (pharmacokinetic study) | 3.6-fold higher serum GLP-1 level compared to free GLP-1 injection. | |

| Gold Nanoparticles | GLP-1 Analogue | Rat | N/A (acute study) | Decreased blood glucose levels similar to native GLP-1. |

Visualizations: Pathways and Workflows

GLP-1 Signaling Pathway

The binding of GLP-1 to its G-protein coupled receptor (GPCR) on pancreatic β-cells initiates a signaling cascade that enhances glucose-stimulated insulin secretion.

Caption: GLP-1 receptor signaling cascade in pancreatic β-cells leading to insulin secretion.

Experimental Workflow: PLGA Nanoparticle Synthesis

The double emulsion (water-in-oil-in-water, w/o/w) solvent evaporation method is a common technique for encapsulating water-soluble peptides like GLP-1 into PLGA nanoparticles.

References